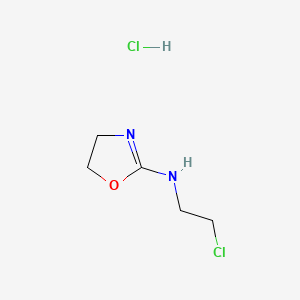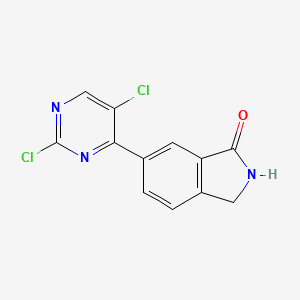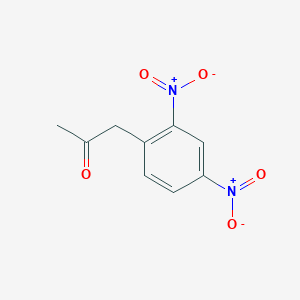
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate is a chemical compound with the molecular formula C20H14O6 and a molecular weight of 350.328 g/mol . This compound is known for its complex structure, which includes multiple oxo groups and a tetrahydrotetracen backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the tetracen backbone, followed by the introduction of oxo groups and the acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality and scalability of production.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and acetate moiety play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-7-(1,4-dioxin-2-yl)-5,10,12a-trihydroxy-6-methyl-1,3,11,12-tetraoxo-1,2,3,4,4a,5,5a,6,11,11a,12,12a-dodecahydro-2-tetracenecarboxamide
- 4-Epioxytetracycline
Uniqueness
(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate is unique due to its specific arrangement of oxo groups and the acetate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
58976-82-2 |
|---|---|
Molekularformel |
C20H14O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(5,6,11,12-tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O6/c1-9(21)26-13-8-4-7-12-14(13)20(25)16-15(19(12)24)17(22)10-5-2-3-6-11(10)18(16)23/h2-6,8,12-14H,7H2,1H3 |
InChI-Schlüssel |
ZWBPPZICKXFYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)







![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)


![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
